molecular formula C7H11NO3 B13422231 (1S,2R)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid

(1S,2R)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B13422231
M. Wt: 157.17 g/mol
InChI Key: QUWSDGMJPBBEDT-UHNVWZDZSA-N
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Description

(1S,2R)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Biological Activity

(1S,2R)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a three-membered ring and the presence of both carbamoyl and carboxylic acid functional groups, makes it a candidate for various biochemical applications.

The compound's molecular formula is C6H11N1O3C_6H_{11}N_1O_3, and it exhibits significant interest in both synthetic chemistry and biological research. The chiral nature of this compound allows for specific interactions with biological targets, making it a valuable subject of study.

Biological Activity

Research indicates that this compound may interact with various enzymes and receptors in biological systems. Its potential mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related cyclopropane derivatives have shown their ability to inhibit 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in ethylene biosynthesis in plants .
  • Receptor Interactions : The structural features of the compound suggest potential binding to receptors, which could modulate physiological responses.

Case Studies and Research Findings

Recent studies have explored the biological activity of cyclopropane derivatives similar to this compound. Here are some notable findings:

  • Inhibitory Effects on Ethylene Biosynthesis : Research has demonstrated that cyclopropane carboxylic acids can act as inhibitors of ethylene production in plants. For example, compounds structurally related to this compound have shown promising results in inhibiting ACO activity, which is crucial for controlling fruit ripening and senescence .
  • Molecular Docking Studies : In silico analyses have indicated that this compound exhibits favorable binding affinities to target enzymes like ACO2. Binding energies calculated through molecular docking simulations suggest a strong interaction between the compound and the enzyme's active site .

Table 1: Binding Affinities of Cyclopropane Derivatives

CompoundΔG (kcal/mol)Kb (M−1)
This compound-6.23.53×10^4
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94×10^4
Pyrazinoic acid-5.37.61×10^3

Table 2: Enzyme Inhibition Studies

Study ReferenceCompound TestedInhibition (%)
Cyclopropane-1,1-dicarboxylic acid75%
(E)-2-phenyl-cyclopropane-1-carboxylic acid68%

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(1S,2R)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-8(2)6(9)4-3-5(4)7(10)11/h4-5H,3H2,1-2H3,(H,10,11)/t4-,5+/m1/s1

InChI Key

QUWSDGMJPBBEDT-UHNVWZDZSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1C[C@@H]1C(=O)O

Canonical SMILES

CN(C)C(=O)C1CC1C(=O)O

Origin of Product

United States

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